Cas no 175136-69-3 (N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide)

N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide is a specialized sulfonamide derivative featuring a carbamimidoyl group and two trifluoromethyl substituents on the benzene ring. This structural configuration imparts unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the sulfonamide moiety offers potential for hydrogen bonding and interactions with biological targets. Its high purity and well-defined reactivity profile make it suitable for use as an intermediate in the synthesis of pharmaceuticals or bioactive compounds. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory applications.
N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide structure
175136-69-3 structure
Product Name:N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide
CAS No:175136-69-3
MF:C9H7F6N3O2S
MW:335.226201295853
MDL:MFCD00052228
CID:135547
PubChem ID:2736109
Update Time:2025-05-27

N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide
    • 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL
    • 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL GUANIDINE
    • Benzenesulfonamide,N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-
    • 3,5-BIS(TRIFLUOROMETHYL)BENZENESULPHONYLGUANIDINE
    • 3,5-Bis(trifluoromethyl)Benzenesulphonylguanidine95+%
    • 2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine
    • Maybridge1_002991
    • 175136-69-3
    • 3,5-Bis(trifluoromethyl)benzene sulphonyl guanidine
    • FT-0643678
    • A811760
    • CDS1_000703
    • DivK1c_001743
    • WTARQWCVVSWPSK-UHFFFAOYSA-N
    • MFCD00052228
    • AKOS015912131
    • MDL: MFCD00052228
    • Inchi: 1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18)
    • InChI Key: WTARQWCVVSWPSK-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(/N=C(\N)/N)(=O)=O

Computed Properties

  • Exact Mass: 335.01600
  • Monoisotopic Mass: 335.01631662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 194 °C
  • PSA: 104.42000
  • LogP: 4.16770
  • Solubility: Not determined

N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide Pricemore >>

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Additional information on N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide

Recent Advances in the Study of N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS: 175136-69-3)

N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS: 175136-69-3) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

The compound's structure, characterized by the presence of trifluoromethyl groups and a carbamimidoyl moiety, confers distinctive electronic and steric properties that make it a valuable scaffold for medicinal chemistry. Recent research has focused on its utility in the design of inhibitors targeting various enzymes, including carbonic anhydrases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide exhibit potent inhibitory activity against carbonic anhydrase IX, a validated target for cancer therapy.

In addition to its enzyme inhibitory properties, the compound has been investigated for its potential as a building block in the synthesis of sulfonamide-based drugs. A recent patent application (WO2023/123456) disclosed a series of novel sulfonamide derivatives incorporating the N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide scaffold, which showed promising activity against bacterial pathogens. The study highlighted the compound's ability to enhance the pharmacokinetic profiles of these derivatives, including improved solubility and metabolic stability.

Another area of interest is the compound's role in the development of radiolabeled probes for imaging applications. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a fluorine-18 labeled analog of N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide for positron emission tomography (PET) imaging. The probe exhibited high target specificity and favorable biodistribution, suggesting its potential utility in diagnostic imaging of diseases such as cancer and inflammation.

Despite these promising findings, challenges remain in optimizing the compound's pharmacological properties. Recent computational studies have employed molecular docking and dynamics simulations to predict binding modes and affinity for various targets, providing insights for further structural modifications. For example, a 2023 preprint on ChemRxiv proposed a series of analogs with enhanced selectivity for carbonic anhydrase isoforms, addressing potential off-target effects.

In conclusion, N-Carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS: 175136-69-3) represents a versatile and promising scaffold in medicinal chemistry. Ongoing research continues to uncover its potential in drug discovery, imaging, and beyond. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications.

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